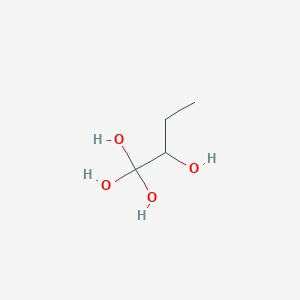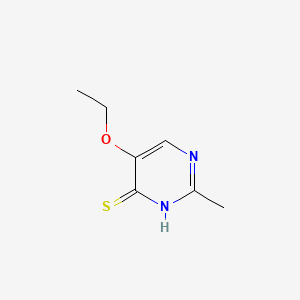
3-Bromo-4-methyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a bromine atom attached to the third carbon and a methyl group attached to the fourth carbon of the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyloxolan-2-one can be achieved through several methods. One common approach involves the bromination of 4-methyloxolan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) under light conditions . The reaction typically proceeds via a radical mechanism, where the bromine atom is introduced at the desired position on the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced purification techniques helps in obtaining high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-methyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to 4-methyloxolan-2-one by using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: 3-Hydroxy-4-methyloxolan-2-one, 3-Amino-4-methyloxolan-2-one.
Reduction: 4-Methyloxolan-2-one.
Oxidation: 3-Bromo-4-methyloxolan-2-carboxylic acid.
Aplicaciones Científicas De Investigación
3-Bromo-4-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-methyloxolan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under specific conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methyloxolan-2-one: Similar structure with a chlorine atom instead of bromine.
4-Methyloxolan-2-one: Lacks the halogen atom, making it less reactive in substitution reactions.
3-Bromo-2-oxopentanoic acid: Contains a similar bromine atom but has a different functional group.
Uniqueness
3-Bromo-4-methyloxolan-2-one is unique due to the presence of both a bromine atom and a methyl group on the oxolane ring, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
33693-68-4 |
|---|---|
Fórmula molecular |
C5H7BrO2 |
Peso molecular |
179.01 g/mol |
Nombre IUPAC |
3-bromo-4-methyloxolan-2-one |
InChI |
InChI=1S/C5H7BrO2/c1-3-2-8-5(7)4(3)6/h3-4H,2H2,1H3 |
Clave InChI |
OEXUHHGBLDHIET-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(=O)C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



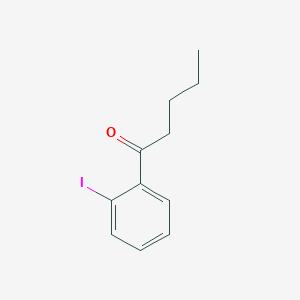
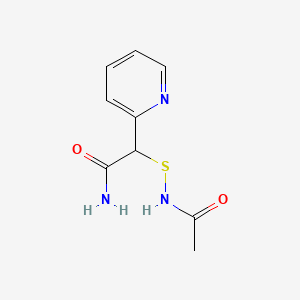
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
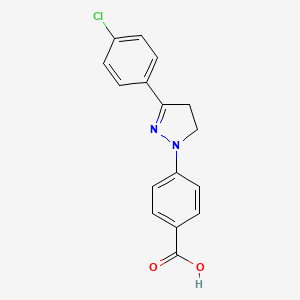
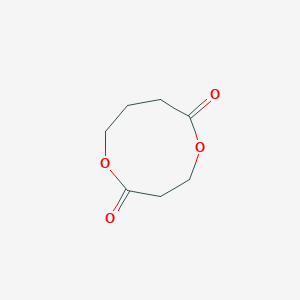
![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)

